![molecular formula C12H13ClO B3024628 3-(3-Chlorophenyl)cyclohexanone CAS No. 335259-42-2](/img/structure/B3024628.png)
3-(3-Chlorophenyl)cyclohexanone
Overview
Description
3-(3-Chlorophenyl)cyclohexanone , also known as ketamine , is a versatile compound with applications in both veterinary and human medicine. Its chemical structure consists of a cyclohexanone ring substituted with a chlorophenyl group at the 3-position. Ketamine has been used as an anesthetic, analgesic, antidepressant, and in treating alcohol addiction and reflex sympathetic dystrophy .
Synthesis Analysis
- Finally, the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .
This procedure offers several advantages over common reported methods, including the absence of toxic bromine, high reaction yields, and the use of commercially available and safe materials .
Molecular Structure Analysis
The molecular formula of ketamine is C₁₂H₁₃ClO . Its structure consists of a cyclohexanone ring with a chlorophenyl group attached. You can find the detailed molecular structure on ChemSpider .
Scientific Research Applications
Photophysics and Luminescent Materials
The compound’s aromatic ring system contributes to its photophysical properties. Researchers study its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, 3-Cl-PC derivatives serve as fluorophores in luminescent materials, including OLEDs (organic light-emitting diodes) and sensors.
These applications highlight the versatility of 3-Cl-PC across scientific disciplines. As research continues, we may uncover even more innovative uses for this intriguing compound . If you’d like further details or have additional questions, feel free to ask!
Mechanism of Action
Target of Action
It’s structurally similar to ketones, which are known to react with nucleophiles such as nitrogen and oxygen .
Mode of Action
For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
For example, ketones are involved in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
For instance, ketamine, a related compound, has a plasma half-life of 79 ±8 min .
Result of Action
For example, the reaction of ketones with nucleophiles can lead to the formation of various products, including oximes and hydrazones .
properties
IUPAC Name |
3-(3-chlorophenyl)cyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQJQHWCDIFQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457957 | |
Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)cyclohexanone | |
CAS RN |
335259-42-2 | |
Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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